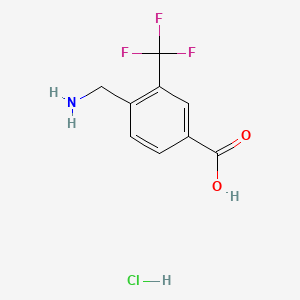![molecular formula C9H17Br2NO B15312257 4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide is a chemical compound that features a morpholine ring substituted with a bromomethyl cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide typically involves the reaction of morpholine with 1-(bromomethyl)cyclopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyanogen bromide (BrCN) and triethylamine (Et3N) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl bromide: Shares the cyclopropylmethyl group but lacks the morpholine ring.
Morpholine derivatives: Compounds with similar morpholine structures but different substituents.
Uniqueness
4-{[1-(bromomethyl)cyclopropyl]methyl}morpholine hydrobromide is unique due to the combination of the bromomethyl cyclopropyl group and the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H17Br2NO |
|---|---|
Peso molecular |
315.05 g/mol |
Nombre IUPAC |
4-[[1-(bromomethyl)cyclopropyl]methyl]morpholine;hydrobromide |
InChI |
InChI=1S/C9H16BrNO.BrH/c10-7-9(1-2-9)8-11-3-5-12-6-4-11;/h1-8H2;1H |
Clave InChI |
VIHSGBXKUCJAGR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN2CCOCC2)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


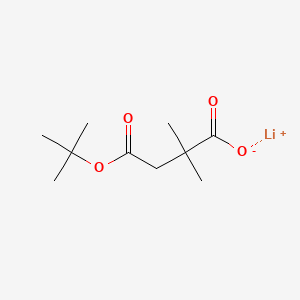

![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
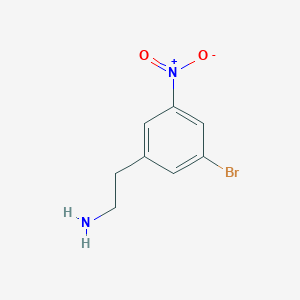
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)
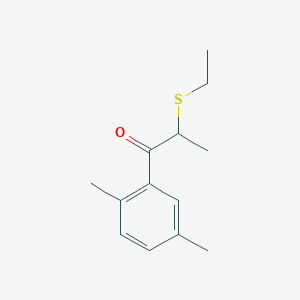

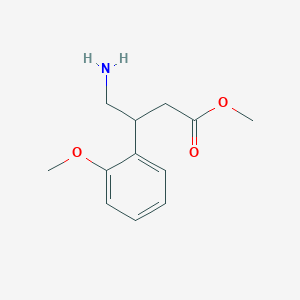



![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
